molecular formula C8H14N2O B3281799 N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine CAS No. 741290-33-5

N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine

Cat. No.: B3281799
CAS No.: 741290-33-5
M. Wt: 154.21 g/mol
InChI Key: QYYGAIAXGKYGDW-UHFFFAOYSA-N
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Description

N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine (CAS 741290-33-5) is a synthetic diamine compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This chemical features a furan ring system, a key structural motif in medicinal chemistry, linked to a methyl-substituted ethane-1,2-diamine chain. The primary research value of this diamine stems from its structural similarity to compounds investigated as inhibitors of trypanothione reductase (TryR) . TryR is a validated drug target unique to trypanosomatid parasites, such as Trypanosoma brucei , the causative agent of human African trypanosomiasis (HAT, or sleeping sickness) . Inhibiting this enzyme disrupts the parasite's unique thiol metabolism, offering a potential strategy for developing new therapeutics against this fatal disease . Research into related diamine scaffolds, including quinoline-based inhibitors, has demonstrated the potential for achieving low micromolar potency against TryR and effective growth inhibition of the parasite . Furthermore, diamines are important monomers in the biosynthesis of polyamide plastics, highlighting their broader utility in material science . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10(5-4-9)7-8-3-2-6-11-8/h2-3,6H,4-5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYGAIAXGKYGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656123
Record name N~1~-[(Furan-2-yl)methyl]-N~1~-methylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741290-33-5
Record name N~1~-[(Furan-2-yl)methyl]-N~1~-methylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine typically involves the reaction of furan-2-carbaldehyde with N-methylethane-1,2-diamine. The reaction is usually carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets. The furan ring can interact with various enzymes and receptors, modulating their activity. The amino groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Aromatic vs. Benzothiazole derivatives () exhibit strong electron-withdrawing effects due to the sulfur and nitrogen atoms, leading to distinct NMR chemical shifts (e.g., aromatic H at δ 7.2–8.1 ppm) compared to furan (δ ~6.3–7.4 ppm inferred) .

Biological Activity

N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8H14N2O
  • Molecular Weight : 158.21 g/mol
  • CAS Number : 3754087
  • Structure : The compound features a furan ring, which is known for its involvement in various biological activities due to its electron-rich nature.

Research has indicated that compounds containing furan moieties can interact with biological systems in several ways:

  • Enzyme Inhibition : Furan derivatives have been shown to inhibit various enzymes, including monoamine oxidase (MAO). For instance, related compounds like N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) demonstrated selective inhibition of MAO-B, leading to improved synaptic transmission without inducing hyperexcitability in neuronal tissues .
  • Antiparasitic Activity : Some studies have highlighted the potential of furan-containing compounds to act against parasitic infections. For example, nitrofuran derivatives have shown effectiveness against Trypanosoma and Leishmania species by targeting their metabolic pathways .
  • Neuroprotective Effects : The neuroprotective properties of furan derivatives suggest their potential utility in treating neurodegenerative diseases. The modulation of monoamine levels through MAO inhibition may contribute to cognitive enhancement and neuroprotection .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity TypeCompound NameEffect/OutcomeReference
MAO InhibitionF2MPASelective MAO-B inhibition
AntiparasiticNitrofuran DerivativesEffective against T. cruzi and L. donovani
NeuroprotectionF2MPAImproved synaptic transmission

Case Study 1: MAO-B Inhibition

In a study evaluating the effects of F2MPA on synaptic transmission in the hippocampus of anesthetized rats, it was found that the compound significantly enhanced long-term potentiation (LTP) while selectively inhibiting MAO-B without affecting MAO-A. This suggests a therapeutic potential for cognitive disorders such as Alzheimer's disease .

Case Study 2: Antiparasitic Activity

Another investigation focused on the antiparasitic effects of nitrofuran derivatives indicated that these compounds could inhibit the growth of T. cruzi epimastigotes at low micromolar concentrations, making them candidates for further development as antiparasitic agents .

Q & A

Q. What are the common synthetic routes for N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine?

Synthesis typically involves multi-step reactions, starting with alkylation of ethylenediamine derivatives. For example, furfurylmethyl groups can be introduced via nucleophilic substitution or reductive amination. Key parameters like reaction time, temperature, and solvent polarity significantly influence yield and purity. Optimization often requires adjusting stoichiometric ratios and employing catalysts such as palladium or nickel .

Q. Which spectroscopic methods are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming structural integrity, particularly for distinguishing methyl and furyl protons. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like amines and furan rings. High-resolution mass spectrometry (HRMS) further ensures accuracy in molecular formula determination .

Q. What are the key structural features influencing its chemical reactivity?

The furan ring’s electron-rich nature enhances nucleophilic reactivity, while the methyl group on the amine modulates steric hindrance. Ethylenediamine’s flexibility allows for diverse coordination modes in metal complexes. Substituent effects on the furan ring (e.g., halogenation) can further tune electronic properties .

Q. What safety precautions are essential during experimental handling?

The compound may cause skin irritation or respiratory distress. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Refer to GHS classifications for acute toxicity and environmental hazards. Proper disposal protocols must follow local regulations to prevent contamination .

Advanced Research Questions

Q. How can computational modeling predict its biological activity?

Density Functional Theory (DFT) calculations assess electronic properties, while molecular docking simulations predict binding affinities to targets like enzymes or receptors. For instance, furan’s aromaticity and amine basicity can be modeled to optimize interactions with biological macromolecules .

Q. What strategies resolve contradictions in pharmacological data across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities in synthesized batches. Cross-validate results using orthogonal techniques (e.g., SPR for binding kinetics vs. fluorescence polarization). Comparative studies with structural analogs (e.g., pyridine or pyrrolidine derivatives) clarify structure-activity relationships .

Q. How to optimize reaction yields in multi-step synthesis?

Employ Design of Experiments (DoE) to systematically vary parameters like catalyst loading, solvent polarity, and reaction time. For example, copper(I) iodide and ligands like N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine improve coupling efficiency in arylations. Purification via reverse-phase chromatography enhances final product purity .

Q. How to design assays for studying target interactions?

Use surface plasmon resonance (SPR) for real-time binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling. For DNA interaction studies, gel electrophoresis and fluorescence quenching assays evaluate intercalation or groove-binding mechanisms. Mutagenesis studies on target proteins identify critical binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.